molecular formula C9H18O4 B1329221 2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol CAS No. 52814-38-7

2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol

Cat. No. B1329221
CAS RN: 52814-38-7
M. Wt: 190.24 g/mol
InChI Key: XOTDXFVGTLWKLI-UHFFFAOYSA-N
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Description

2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol is a chemical compound that can be derived from the modification of furfuryl alcohol (FAL) and involves the protection of hydroxy groups. The compound is related to the field of organic chemistry and is of interest due to its potential applications in various chemical synthesis processes.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the acid-catalyzed conversion of furfuryl alcohol to ethyl levulinate (EL) in ethanol has been studied, which provides insights into the reaction pathways and potential intermediates that could be relevant for the synthesis of 2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol . Additionally, the tetrahydrofuranylation of alcohols has been achieved using a catalytic amount of 1-tert-butylperoxy-1,2-benziodoxol-3(1H)-one in the presence of carbon tetrachloride at 50 °C, which offers a method for protecting hydroxy groups as 2-tetrahydrofuranyl ethers . This method could potentially be applied to the synthesis of 2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol would include a tetrahydrofurfuryloxy group attached to an ethoxyethanol backbone. The structure elucidation of intermediates in related reactions has been performed using techniques such as 1D and 2D nuclear magnetic resonance (NMR) spectroscopy . These techniques could be employed to confirm the structure of 2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol and to investigate its conformational properties.

Chemical Reactions Analysis

The chemical reactions involving furfuryl alcohol and its derivatives have been analyzed, revealing that the production of ethyl levulinate from furfuryl alcohol in ethanol does not proceed via ethoxymethyl furan (EMF) as a major intermediate . This suggests that the reaction pathways for synthesizing related compounds, such as 2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol, may also involve alternative intermediates and mechanisms. The protection of hydroxy groups using tetrahydrofuran as a protecting group is another reaction of interest, which could be relevant for the synthesis and modification of 2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol are not directly reported in the provided papers, the properties of similar compounds can be inferred. For example, the solubility, boiling point, and reactivity of the compound could be predicted based on the behavior of furfuryl alcohol derivatives in various solvents and under different reaction conditions . The stability of the tetrahydrofuranyl protecting group under certain conditions is also of interest and could be relevant for understanding the properties of 2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol .

properties

IUPAC Name

2-[2-(oxolan-2-ylmethoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O4/c10-3-5-11-6-7-12-8-9-2-1-4-13-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTDXFVGTLWKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80967283
Record name 2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol

CAS RN

52814-38-7
Record name Tetraglycol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52814-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-(2-((tetrahydro-2-furanyl)methoxy)ethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052814387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(tetrahydrofurfuryloxy)ethoxy]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.892
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PM Frearson, DG Hardy, ES Stern - Journal of the Chemical Society …, 1960 - pubs.rsc.org
2104 Frearson, Hardy, and Stern:(three steps from tetrahydrofurfuryl alcohol) was esterified and reduced with lithium aluminium hydride; chlorination then gave 2-(tetrahydro-2-furyl) …
Number of citations: 7 pubs.rsc.org

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